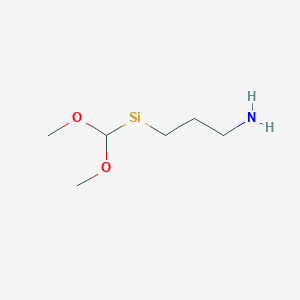
3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl-methyl-dimethoxysilane, also known as 3-Aminopropyldimethoxymethylsilane, is an organosilicon compound with the molecular formula C6H17NO2Si. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a silicon atom bonded to two methoxy groups and one methyl group. It is commonly used as a silane coupling agent, which enhances the adhesion between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-methyl-dimethoxysilane typically involves the reaction of 3-aminopropylamine with methylchlorosilane in the presence of methanol. The reaction proceeds as follows: [ \text{3-Aminopropylamine} + \text{Methylchlorosilane} + \text{Methanol} \rightarrow \text{3-Aminopropyl-methyl-dimethoxysilane} + \text{Hydrochloric acid} ]
The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is then distilled to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of 3-Aminopropyl-methyl-dimethoxysilane involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the efficient separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopropyl-methyl-dimethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles can react with the amino group under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl-methyl-dimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic fillers.
Biology: Employed in the modification of surfaces for biosensors and bioassays.
Medicine: Utilized in drug delivery systems to enhance the stability and functionality of nanoparticles.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Wirkmechanismus
The primary mechanism by which 3-Aminopropyl-methyl-dimethoxysilane exerts its effects is through the formation of strong covalent bonds between the silicon atom and various substrates. The amino group can form hydrogen bonds or ionic interactions with other molecules, enhancing the overall adhesion and stability of the material. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane networks, providing structural integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
Compared to similar compounds, 3-Aminopropyl-methyl-dimethoxysilane offers a unique combination of properties due to the presence of both amino and methoxy groups. This allows it to participate in a wider range of chemical reactions and provides enhanced adhesion properties. Its ability to form stable siloxane networks makes it particularly valuable in applications requiring high mechanical strength and durability.
Eigenschaften
Molekularformel |
C6H15NO2Si |
|---|---|
Molekulargewicht |
161.27 g/mol |
InChI |
InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
NCJKAHNAGGNGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


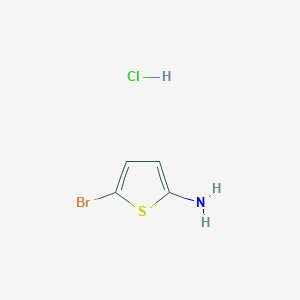

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
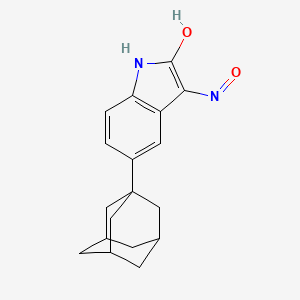

![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
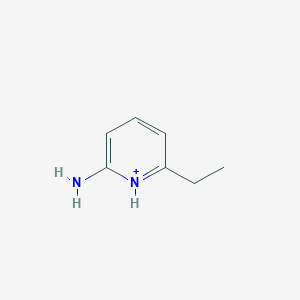
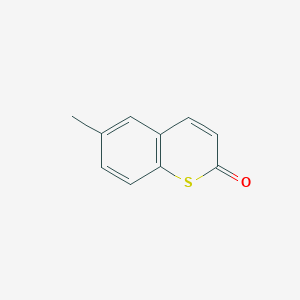
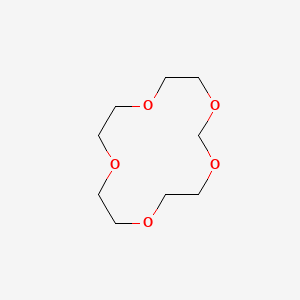
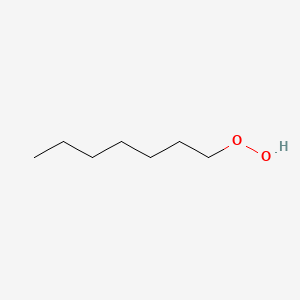
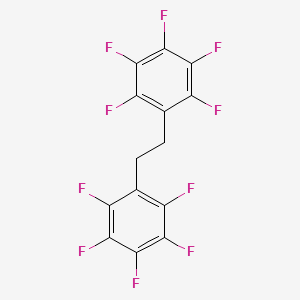

![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
